4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine
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Overview
Description
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine is an organic compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and halides under acidic or basic conditions.
Attachment of the Methanamine Group: The final step involves the nucleophilic substitution of the oxane ring with a suitable amine, such as methanamine, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of each reaction step, reducing the overall production cost and time.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: Can produce dehalogenated compounds.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential effects on cellular pathways.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxane and methanamine groups can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]oxan-4-ylmethanamine
- 4-[(3-Fluorophenyl)methyl]oxan-4-ylmethanamine
- 4-[(3-Methylphenyl)methyl]oxan-4-ylmethanamine
Uniqueness
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-2-11(8-12)9-13(10-15)4-6-16-7-5-13/h1-3,8H,4-7,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIWYJJHCVQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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